![molecular formula C8H14ClF2N B13462755 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2825011-82-1](/img/structure/B13462755.png)
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The presence of the difluoropropyl group adds to the compound’s chemical stability and reactivity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes. This reaction is facilitated by the CF₃TMS/NaI system . The key step in this synthetic approach is the formation of the difluoro-substituted bicyclo[1.1.1]pentane core, which is then further functionalized to introduce the amine group.
Industrial Production Methods
the scalability of the synthetic routes involving carbene insertion and nucleophilic/radical addition suggests that these methods could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The difluoropropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-substituted ketones or alcohols, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for benzene rings in drug discovery projects, enhancing the pharmacokinetic properties of lead compounds.
Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linker units.
Biology: It can be used in the synthesis of biologically active molecules, including antibacterial agents.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoropropyl group enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Bicyclo[1.1.1]pentan-3-amine hydrochloride
Uniqueness
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s stability, reactivity, and binding affinity, making it particularly valuable in medicinal chemistry and materials science .
Properties
CAS No. |
2825011-82-1 |
|---|---|
Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.65 g/mol |
IUPAC Name |
3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6(9,10)2-7-3-8(11,4-7)5-7;/h2-5,11H2,1H3;1H |
InChI Key |
DVKSTJHQQWNIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC12CC(C1)(C2)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


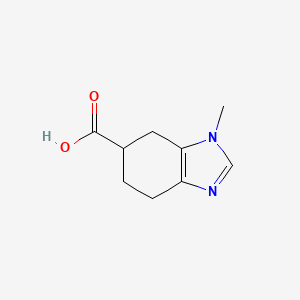
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
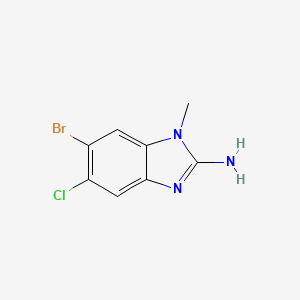

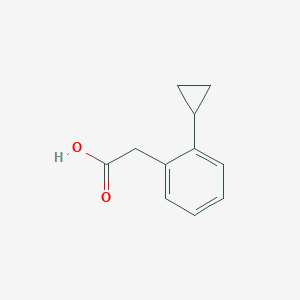
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)

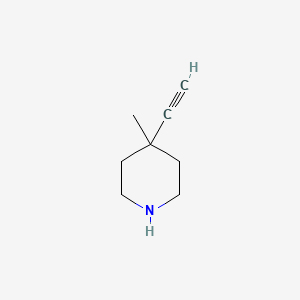
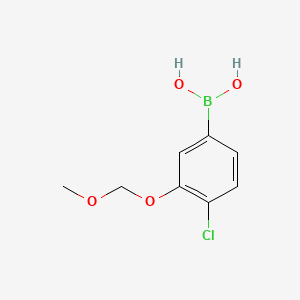
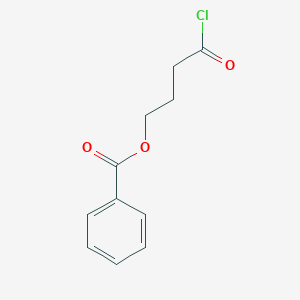

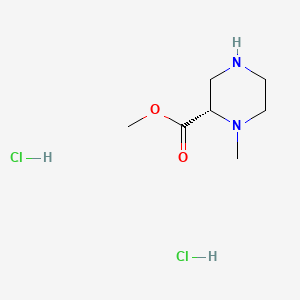
![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
